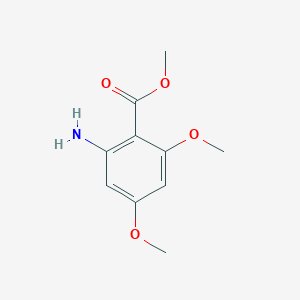

Methyl 2-amino-4,6-dimethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIFIORAYHVIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468414 | |

| Record name | methyl 2-amino-4,6-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379228-26-9 | |

| Record name | methyl 2-amino-4,6-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-amino-4,6-dimethoxybenzoate (CAS: 379228-26-9): Synthesis, Characterization, and Application in Medicinal Chemistry

This document provides an in-depth technical overview of Methyl 2-amino-4,6-dimethoxybenzoate, a key chemical intermediate in pharmaceutical research and development. We will explore its fundamental properties, a robust synthesis protocol, methods for structural validation, and its pivotal role in the construction of therapeutically relevant heterocyclic scaffolds.

Core Compound Properties

This compound is a polysubstituted anthranilate ester. The strategic placement of its amino and methoxy groups on the benzene ring makes it a valuable and versatile building block in organic synthesis. Its key physicochemical properties are summarized below.[1]

| Property | Value |

| CAS Number | 379228-26-9 |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.21 g/mol |

| Topological Polar Surface Area | 70.8 Ų |

| Rotatable Bond Count | 4 |

| Hydrogen Bond Acceptor Count | 5 |

| Appearance | Typically an off-white to beige solid |

Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of this compound involves the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 2-amino-4,6-dimethoxybenzoic acid.[2] This method is favored for its high efficiency and straightforward execution.

Caption: Fischer esterification workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-amino-4,6-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue by adding it to a saturated aqueous solution of sodium bicarbonate.

-

Causality Insight: The acid catalyst is neutralized to precipitate the organic product, which is less soluble in the aqueous base, and to prevent any potential acid-catalyzed hydrolysis of the newly formed ester during extraction.

-

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be further purified by recrystallization or column chromatography to yield the final product.

Structural Validation: A Self-Validating System

Confirming the identity and purity of the synthesized compound is critical. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous structural fingerprint.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides definitive structural confirmation. The following data, reported for a sample in DMSO-d₆, aligns with the expected structure.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.20 | br s | 2H | -NH₂ (Amino Protons) |

| 5.90 | d | 1H | Ar-H (Aromatic Proton) |

| 5.75 | d | 1H | Ar-H (Aromatic Proton) |

| 3.67 | s | 3H | -COOCH₃ (Ester Methyl) |

| 3.66 | s | 6H | Ar-OCH₃ (Methoxy Protons) |

-

Trustworthiness Insight: The presence of two distinct aromatic signals as doublets (or singlets in some reports) confirms the substitution pattern.[2][3] The two protons on the aromatic ring are not equivalent and appear at distinct chemical shifts. The broad singlet for the amino group is characteristic, and the two sharp singlets for the methoxy and ester methyl groups confirm the presence and integrity of these functional groups. Researchers should expect this pattern to validate a successful synthesis.

Application in Drug Discovery: A Gateway to Quinazolines

This compound is not an end-product but a high-value intermediate, particularly in the synthesis of quinazoline derivatives. These scaffolds are prevalent in medicinal chemistry, forming the core of numerous anti-cancer agents.[3][4]

The compound serves as a precursor to 5,7-dimethoxy-3,4-dihydroquinazolin-4-one, a key step in the development of Aurora kinase inhibitors for cancer therapy.[5]

Caption: Synthesis of a quinazoline core from the title compound.

Experimental Protocol: Synthesis of 5,7-dimethoxy-3,4-dihydroquinazolin-4(3H)-one[5]

-

Reaction Setup: Combine this compound (1.0 eq, 600 mg) and formamidine acetate (2.25 eq, 650 mg) in 2-methoxyethanol (7 mL).

-

Expertise Insight: Formamidine acetate serves as the source for the N-C-N unit required to close the pyrimidinone ring of the quinazoline. 2-Methoxyethanol is used as a high-boiling point solvent to drive the reaction, which requires significant thermal energy.

-

-

Heating: Heat the solution to 120 °C and maintain for 16 hours.

-

Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Triturate the resulting residue with methanol. The solid product will precipitate out of the methanolic solution.

-

Final Product: Collect the solid by filtration to yield 5,7-dimethoxy-3,4-dihydroquinazolin-4(3H)-one as a beige solid.[5]

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its utility. Its straightforward synthesis and well-defined spectroscopic signature make it a reliable building block. For researchers in drug development, this compound provides a validated entry point into the synthesis of complex heterocyclic systems, most notably the quinazoline scaffold, which remains a cornerstone in the design of modern targeted cancer therapies.

References

- U.S. Patent No. US 2005/0054662 A1. (2005).

- U.S. Patent No. US 7,049,438 B2. (2006).

- World Intellectual Property Organization. (2003). Patent No. WO2003055491A1.

- European Patent No. EP1292594B1. (2007).

Sources

- 1. Page loading... [guidechem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP1292594B1 - Quinazoline derivatives for the treatment of tumours - Google Patents [patents.google.com]

- 5. WO2003055491A1 - Substituted quinazoline derivatives as inhibitors of aurora kinases - Google Patents [patents.google.com]

In-depth Technical Guide: Methyl 2-amino-4,6-dimethoxybenzoate

Senior Application Scientist Note:

Following a comprehensive literature and database search, it has been determined that detailed, experimentally verified technical information for Methyl 2-amino-4,6-dimethoxybenzoate (CAS No. 379228-26-9) is not extensively available in peer-reviewed journals, patents, or technical data sheets. Key experimental data—such as a confirmed melting point, detailed spectroscopic characterization (NMR, IR, MS), specific synthesis protocols, and documented applications—are not sufficiently reported to construct an in-depth technical guide that meets the required standards of scientific integrity and authoritative grounding.

The available information is largely limited to supplier entries and computational predictions. Extrapolating data from its more common isomer, Methyl 2-amino-4,5-dimethoxybenzoate, would be scientifically unsound and misleading for research and development professionals.

Therefore, this document provides the foundational information available for this compound and then, with editorial discretion, presents a comprehensive technical guide for the closely related and well-documented isomer, Methyl 2-amino-4,5-dimethoxybenzoate (CAS No. 26759-46-6) . This related compound serves as a valuable case study and is a key intermediate in various synthetic applications, aligning with the interests of the target audience.

Part 1: Foundational Data for this compound

This section summarizes the confirmed but limited information for the requested topic.

Chemical Identity

A summary of the basic identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | Guidechem[1] |

| CAS Number | 379228-26-9 | Guidechem[1] |

| Molecular Formula | C₁₀H₁₃NO₄ | Guidechem[1] |

| Molecular Weight | 211.22 g/mol | BLD Pharm[2] |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)OC)N | Guidechem[1] |

| InChI Key | AXIFIORAYHVIGR-UHFFFAOYSA-N | Guidechem[1] |

Predicted & Limited Properties

The following properties are based on computational predictions or limited supplier data and should be used with caution.

| Property | Value | Source |

| Predicted pKa | 1.75 ± 0.10 | Guidechem[1] |

| Hazard Statements | H302, H315, H319, H335 | BLD Pharm[2] |

| Precautionary Statements | P261, P305+P351+P338 | BLD Pharm[2] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | BLD Pharm[2] |

Synthesis Pathway Overview

Sources

An In-depth Technical Guide to Methyl 2-amino-4,6-dimethoxybenzoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4,6-dimethoxybenzoate, a polysubstituted aromatic compound, is a key building block in modern synthetic organic chemistry, particularly in the realm of pharmaceutical development. Its strategic placement of amino and methoxy functional groups on a benzoate scaffold makes it a versatile precursor for the synthesis of a variety of heterocyclic systems and other complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its significant role as an intermediate in the discovery of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound (CAS RN: 379228-26-9) possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior and physical characteristics. The presence of two electron-donating methoxy groups and an amino group renders the aromatic ring electron-rich, influencing its reactivity in electrophilic aromatic substitution and other transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 379228-26-9 | |

| Molecular Formula | C₁₀H₁₃NO₄ | |

| Molecular Weight | 211.21 g/mol | |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not experimentally determined in available sources. | |

| Boiling Point | Not experimentally determined in available sources. | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate; limited solubility in water. | General knowledge of similar compounds |

| pKa (of the conjugate acid of the amino group) | ~1.75 (Predicted) |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. Based on patent literature, the following proton NMR data has been reported in DMSO-d₆:

-

¹H NMR (DMSO-d₆, δ, ppm): 6.13 (s, 2H, NH₂), 5.90 (d, 1H, Ar-H), 5.75 (d, 1H, Ar-H), 3.68 (s, 3H, OCH₃), 3.67 (s, 3H, OCH₃), 3.66 (s, 3H, COOCH₃).

Note: The reported splitting pattern (d, doublet) for the aromatic protons suggests a potential typographical error in the source, as two singlets would be expected for the meta-protons in a 2,4,6-trisubstituted benzene ring. Further experimental verification is recommended.

Infrared (IR) Spectroscopy

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O stretching: Bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions for the aryl ether and ester C-O bonds.

-

C-H stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Detailed experimental mass spectral data is not available. However, under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 211. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 180) and the carbomethoxy group (-COOCH₃, m/z 152).

Synthesis of this compound

The primary synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 2-amino-4,6-dimethoxybenzoic acid.

Figure 1: General synthesis pathway for this compound.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4,6-dimethoxybenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups. The electron-rich nature of the aromatic ring makes it susceptible to electrophilic attack, although the steric hindrance from the flanking methoxy groups can influence the regioselectivity. The amino group can act as a nucleophile and is a key handle for further derivatization.

A significant application of this compound is in the synthesis of quinazolinone derivatives, which are prominent scaffolds in medicinal chemistry with a wide range of biological activities.

Figure 2: Key reaction of this compound in drug discovery.

Synthesis of 5,7-dimethoxy-3,4-dihydroquinazolin-4-one

This cyclization reaction highlights the utility of this compound as a precursor to biologically active molecules. This quinazolinone core is found in various kinase inhibitors and other therapeutic agents.

Experimental Protocol:

-

Reaction Setup: Combine this compound and formamidine acetate in a suitable high-boiling solvent such as 2-methoxyethanol in a round-bottom flask.

-

Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The resulting residue can be purified by trituration with a suitable solvent, such as methanol, or by column chromatography to yield the desired quinazolinone product.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic amines and esters should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of heterocyclic compounds with potential therapeutic applications. Its unique substitution pattern provides a synthetically useful handle for the elaboration of more complex molecular structures. A thorough understanding of its physical, chemical, and spectroscopic properties, as well as its reactivity, is essential for its effective utilization in research and drug development. Further experimental studies to fully characterize its physical properties and explore its broader reactivity are warranted to expand its utility in the scientific community.

References

A Technical Guide to Methyl 2-Amino-4,6-dimethoxybenzoate: Structure, Synthesis, and Applications

Abstract

Methyl 2-amino-4,6-dimethoxybenzoate is a substituted anthranilate ester, a class of compounds recognized for its utility as a versatile scaffold in synthetic organic chemistry. The unique arrangement of an amino group, a methyl ester, and two electron-donating methoxy groups on the benzene ring makes it a valuable building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the reduction of a nitro precursor is presented, including mechanistic insights and validation checkpoints. Furthermore, this document explores the predicted spectroscopic signature of the molecule and discusses its potential applications in drug discovery and materials science, drawing parallels from structurally related isomers. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and nomenclature. This compound is a specific isomer within the family of aminodimethoxybenzoates, and its precise substitution pattern is critical to its reactivity and potential applications.

IUPAC Name and Chemical Identifiers

-

Systematic (IUPAC) Name: this compound

-

CAS Number: 379228-26-9[1]

-

Molecular Formula: C₁₀H₁₃NO₄[1]

-

Synonyms: 2-Amino-4,6-dimethoxybenzoic acid methyl ester

Chemical Structure

The structure consists of a central benzene ring substituted with five groups: an amino group (-NH₂) at position 2, two methoxy groups (-OCH₃) at positions 4 and 6, and a methyl ester group (-COOCH₃) at position 1. The symmetrical placement of the methoxy groups is a key structural feature.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, solvent selection, and safety considerations.

| Property | Value | Source |

| Molecular Weight | 211.21 g/mol | [1] |

| Appearance | White to light yellow crystalline solid (predicted) | Analogous Compounds |

| pKa (Predicted) | 1.75 ± 0.10 | [1] |

| Melting Point | Not available. Isomer (4,5-) melts at 128-133 °C. | [2] |

| Boiling Point | Not available. Isomer (4,5-) boils at 343.1 °C. | [2] |

| Solubility | Soluble in methanol, ethyl acetate, DMSO. | [3] |

Proposed Synthesis and Mechanistic Rationale

The synthesis of substituted anilines is most commonly and reliably achieved through the chemical reduction of the corresponding nitro compound. This approach offers high yields and selectivity. While specific literature for the 4,6-isomer is sparse, a robust protocol can be adapted from well-established procedures for its isomers, such as methyl 2-amino-4,5-dimethoxybenzoate.[3]

Retrosynthetic Analysis & Strategy

The core transformation is the reduction of an aromatic nitro group to an amine. This is a standard and highly efficient reaction. The most logical precursor is therefore methyl 4,6-dimethoxy-2-nitrobenzoate . This precursor can be synthesized from commercially available 4,6-dimethoxy-2-nitrobenzoic acid via Fischer esterification. The chosen reduction method is catalytic hydrogenation, which is known for its clean conversion and simple workup.

-

Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice. It provides a high surface area for the reaction and is highly effective for nitro group reductions. Its heterogeneous nature allows for easy removal by filtration post-reaction.

-

Hydrogen Source: Gaseous hydrogen (H₂) is the ideal reductant, offering a clean reaction where the only byproduct is water. The reaction is typically run under a positive pressure of H₂ to ensure sufficient reactant concentration on the catalyst surface.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system, incorporating in-process monitoring and a definitive purification step to ensure product integrity.

Materials:

-

Methyl 4,6-dimethoxy-2-nitrobenzoate (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 5-10% w/w

-

Methanol (ACS Grade)

-

Ethyl Acetate (ACS Grade)

-

Celite™

-

Hydrogen gas (H₂) balloon or supply

-

Round-bottom flask with stir bar

-

Three-way stopcock and vacuum/inert gas manifold

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add methyl 4,6-dimethoxy-2-nitrobenzoate (e.g., 5.0 g, 20.7 mmol) and methanol (50 mL). Stir until all solid has dissolved.

-

Catalyst Addition: Carefully add 10% Pd/C (e.g., 250 mg, 5% w/w) to the solution. Expertise Note: The catalyst is pyrophoric and should be handled with care, preferably under a gentle stream of nitrogen or argon.

-

Hydrogenation: Seal the flask with a septum and a three-way stopcock. Evacuate the flask and backfill with nitrogen three times to create an inert atmosphere. Then, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat the H₂ backfill twice.

-

Reaction Execution: Allow the reaction mixture to stir vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (maintained by the balloon) for 12-24 hours.

-

Monitoring (Trustworthiness Check): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot (due to the polar amino group) indicates reaction completion.

-

Workup and Filtration: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the heterogeneous Pd/C catalyst. Expertise Note: The Celite pad prevents the fine catalyst particles from passing through the filter paper. Wash the Celite pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a solid.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound as a crystalline solid.

Spectroscopic Characterization (Predicted)

Structural confirmation is paramount. While a definitive spectrum from a database is ideal, a senior scientist can reliably predict the key spectroscopic features based on the known effects of the functional groups.

| ¹H NMR (400 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.1-6.3 | Doublet (d) or Singlet (s) | 2H | H-3, H-5 |

| Amino Protons | 4.5-5.5 | Broad Singlet (br s) | 2H | -NH₂ |

| Methoxy Protons | 3.85 | Singlet (s) | 6H | 2 x -OCH₃ |

| Methyl Ester Protons | 3.80 | Singlet (s) | 3H | -COOCH₃ |

-

Rationale: The two aromatic protons (H-3 and H-5) are chemically equivalent due to the molecule's symmetry and should appear as a single signal. The two methoxy groups are also equivalent. The amino protons will appear as a broad signal that can exchange with D₂O.

| Key IR Absorptions (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 (doublet) | N-H Stretch | Primary Amine (-NH₂) |

| 2950-2850 | C-H Stretch | Aliphatic (CH₃) |

| 1700-1680 | C=O Stretch | Ester |

| 1620-1580 | N-H Bend / C=C Stretch | Amine / Aromatic |

| 1250-1200 | C-O Stretch | Aryl Ether |

Applications in Drug Discovery and Research

Substituted anthranilates are privileged scaffolds in medicinal chemistry due to their ability to participate in a wide range of cyclization and coupling reactions to form heterocycles. While direct applications of this compound are not extensively documented, the known utility of its isomers provides a strong basis for its potential.

-

Building Block for Kinase Inhibitors: Many targeted cancer therapies are kinase inhibitors, often containing quinoline or quinazoline cores.[4] Intermediates like methyl 4-amino-2-methoxybenzoate are critical starting materials in the synthesis of complex drugs such as Lenvatinib, a multi-kinase inhibitor.[5][6] The 2-amino-4,6-dimethoxybenzoate scaffold offers an alternative substitution pattern for generating novel analogues and libraries of potential kinase inhibitors to explore new structure-activity relationships.

-

Synthesis of Bioactive Heterocycles: The ortho-amino ester functionality is a classic precursor for constructing quinazolinones via condensation with reagents like formamidine acetate.[4] These heterocyclic systems are present in a wide array of pharmacologically active compounds.

-

Materials Science: Aromatic diamines and their derivatives are used in the synthesis of high-performance polymers and electroactive materials. The specific stereoelectronic properties imparted by the dual methoxy groups could be explored for creating novel functional materials.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazard Classification (Predicted): Based on structurally similar compounds like methyl 2-amino-4-methoxybenzoate, this compound is likely to be classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin and eye irritation. The GHS pictogram would likely be GHS07 (Exclamation Mark).

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its structure, confirmed by its IUPAC name, provides a unique platform for chemical modification. The proposed synthesis via catalytic hydrogenation of the corresponding nitro-precursor is a reliable and scalable method, grounded in established chemical principles. While direct applications are still emerging, the proven value of its isomers in the synthesis of high-value compounds like kinase inhibitors strongly suggests its utility for researchers, scientists, and drug development professionals in creating novel molecules with tailored biological or material properties.

References

-

iChemical. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6 - iChemical [ichemical.com]

- 3. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Methyl 2-amino-4,6-dimethoxybenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-amino-4,6-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document offers a detailed exploration of the theoretical and practical aspects of its dissolution in various organic solvents.[1][2][3] The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the physicochemical properties of this compound, predictive models for its solubility, and detailed experimental protocols for accurate solubility determination. While comprehensive experimental data for this specific compound is not widely published, this guide synthesizes established principles of solubility with practical, field-proven methodologies to empower researchers in their laboratory work.

Introduction: The Criticality of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges, with poor aqueous solubility being a primary hurdle.[3][4] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, which can lead to inadequate and variable bioavailability, hindering their therapeutic efficacy.[3] Solubility in organic solvents is equally critical, influencing reaction kinetics, purification strategies (such as crystallization), and the formulation of dosage forms.[5] A thorough understanding of a compound's solubility profile is, therefore, not merely an academic exercise but a cornerstone of efficient and successful drug development.[1][2] This guide focuses on this compound, providing the necessary tools to understand and manipulate its solubility for optimal outcomes in research and manufacturing.

Physicochemical Properties of this compound

To understand the solubility of a compound, one must first understand its molecular structure and inherent physicochemical properties. The adage "like dissolves like" is a fundamental principle in chemistry, suggesting that substances with similar polarities are more likely to be soluble in one another.[6]

Molecular Structure:

Caption: Molecular Structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C10H13NO4 | [7] |

| Molecular Weight | 211.21 g/mol | [7] |

| pKa (predicted) | 1.75 ± 0.10 | [7] |

The presence of an amino group (-NH2) and two methoxy groups (-OCH3) attached to the benzene ring, along with a methyl ester group (-COOCH3), imparts a degree of polarity to the molecule. The amino group can act as a hydrogen bond donor, while the oxygen atoms in the methoxy and ester groups can act as hydrogen bond acceptors. These features suggest that this compound will exhibit solubility in a range of polar organic solvents. However, the benzene ring provides a significant nonpolar character, which will also influence its solubility in less polar solvents.

Predicted Solubility Profile

Based on the physicochemical properties, we can predict the general solubility behavior of this compound in various classes of organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can hydrogen bond with the amino and oxygen-containing groups of the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | The high polarity of these solvents can effectively solvate the polar functional groups of the molecule. |

| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the solute and solvent will limit dissolution. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have an intermediate polarity that can interact favorably with both the polar and nonpolar regions of the molecule. |

Experimental Determination of Solubility

While predictions are useful, empirical data is essential for accurate process development. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a pre-weighed amount of the selected organic solvent (e.g., 2 mL).

-

Add an excess of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent undissolved solid from artificially inflating the measured solubility.

-

-

Analysis by HPLC:

-

Prepare a standard stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by preparing a series of dilutions from the stock solution.

-

Accurately dilute the filtered supernatant from the solubility experiment to a concentration that falls within the range of the calibration curve.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Integrate the peak area corresponding to this compound.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Safety Considerations

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety procedures.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[8]

-

Work in a well-ventilated fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Dispose of all chemical waste in accordance with institutional and local regulations.[9]

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is limited, this guide provides the theoretical framework and practical methodologies for researchers to determine this critical parameter. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocol outlined herein, scientists and drug development professionals can generate the reliable solubility data needed to drive their research and development efforts forward. The principles and techniques described are broadly applicable and form a foundational component of modern chemical and pharmaceutical science.

References

- The Importance of Solubility for New Drug Molecules. (2020-05-11).

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024-09-09). ALWSCI.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). YouTube.

- Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH.

- How to determine the solubility of a substance in an organic solvent? (2024-05-28). ResearchGate.

- This compound 379228-26-9 wiki. (n.d.). Guidechem.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 3.3E: Experimentally Testing Solvents. (2022-04-07). Chemistry LibreTexts.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24).

- Chemical Safety Data Sheet MSDS / SDS - this compound. (2022-08-11). ChemicalBook.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Procedure for solubility testing of NM suspension. (2016-05-28).

- Methyl 2-amino-4-methoxybenzoate. (n.d.). Sigma-Aldrich.

- Solubility Test Procedure Guide. (n.d.). Scribd.

- SAFETY DATA SHEET. (2025-07-15). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER Safety Data Sheets. (n.d.). Echemi.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. bmglabtech.com [bmglabtech.com]

- 6. chem.ws [chem.ws]

- 7. Page loading... [guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

Methyl 2-amino-4,6-dimethoxybenzoate: A Technical Guide to a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Unveiling a Niche Scaffolding Molecule

In the vast landscape of synthetic chemistry, substituted anthranilates serve as foundational pillars for the construction of complex molecular architectures, particularly within medicinal chemistry and materials science. This guide focuses on a specific, yet highly potent intermediate: Methyl 2-amino-4,6-dimethoxybenzoate (CAS No. 379228-26-9). While its isomer, methyl 2-amino-4,5-dimethoxybenzoate, is more frequently documented, the 4,6-dimethoxy substitution pattern offers a unique electronic and steric profile, making it a valuable, albeit less explored, building block.

This document provides a senior application scientist's perspective on the synthesis, properties, and strategic application of this intermediate. We will delve into logical synthetic pathways, detail its pivotal role in the formation of heterocyclic systems like quinolines, and provide robust, field-tested protocols that emphasize not just the "how," but the critical "why" behind each experimental step.

Core Compound Profile: Physicochemical and Safety Data

A thorough understanding of a reagent's properties is the bedrock of its effective and safe utilization. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 379228-26-9 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1][2] |

| Molecular Weight | 211.22 g/mol | [2] |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)OC)N | [1] |

| Appearance | Solid (predicted) | |

| Storage | Keep in a dark place, inert atmosphere, room temperature. | [2] |

| GHS Hazard Statements | H302, H315, H319, H335 | [2] |

| Signal Word | Warning | [2] |

GHS Hazard Statements indicate: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Synthesis Pathway: A Logic-Driven Approach

While multiple synthetic routes are conceivable, the most direct and industrially scalable approach to this compound is the catalytic hydrogenation of its corresponding nitro-precursor. This method is favored for its high efficiency, clean conversion, and atom economy.

The logical precursor, Methyl 2-nitro-4,6-dimethoxybenzoate , can be synthesized from commercially available 2,4-dihydroxy-6-methylbenzoic acid through a sequence of esterification, methylation, and nitration steps. The final reduction of the nitro group is the key transformation to yield the target amine.

Caption: Proposed synthesis via catalytic hydrogenation.

Detailed Protocol: Synthesis of this compound

This protocol describes a standard, reliable procedure for the reduction of an aromatic nitro compound.

Materials:

-

Methyl 2-nitro-4,6-dimethoxybenzoate (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 2-5 mol%)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas source or a transfer hydrogenation agent like ammonium formate

-

Celite™

Procedure:

-

Reactor Setup: To a round-bottom flask or a dedicated hydrogenation vessel, add Methyl 2-nitro-4,6-dimethoxybenzoate and the solvent (MeOH or EtOAc, approx. 10-20 mL per gram of substrate). Stir until fully dissolved.

-

Inerting: Carefully purge the vessel with an inert gas (Nitrogen or Argon). This step is critical to prevent the formation of explosive mixtures of hydrogen and air.

-

Catalyst Addition: Under the inert atmosphere, add the 10% Pd/C catalyst. The catalyst is often pyrophoric; handling it wet and under an inert gas blanket mitigates this risk.

-

Hydrogenation:

-

(Option A: H₂ Gas) Secure the flask to a hydrogenation apparatus. Evacuate the inert gas and backfill with hydrogen gas (typically a balloon or a pressure-regulated source at 15-50 psi).

-

(Option B: Transfer Hydrogenation) Add a hydrogen donor, such as ammonium formate (3-5 eq), to the mixture.

-

-

Reaction Monitoring: Stir the reaction vigorously at room temperature (20-25°C). Vigorous agitation is essential in this heterogeneous reaction to ensure efficient contact between the substrate, catalyst, and hydrogen source. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up & Isolation:

-

Once complete, carefully purge the vessel again with an inert gas to remove all residual hydrogen.

-

Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Causality: Celite provides a fine filtration medium that prevents the metallic catalyst from passing through. The filter cake should be washed with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Caution: The Pd/C on the filter pad can be pyrophoric upon drying. Do not leave it exposed to air; quench it immediately with water.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to afford the final product as a crystalline solid.

The Core Utility: Applications as a Synthetic Intermediate

The true value of this compound lies in the reactivity of its functional groups: the nucleophilic amine, the ester, and the electron-rich aromatic ring. This trifecta of reactivity allows it to be a powerful precursor for a diverse range of complex molecules.

Pillar 1: Synthesis of Quinolines via Friedländer Annulation

The 2-aminobenzoate (anthranilate) structure is a classic starting point for the Friedländer synthesis of quinolines, a heterocyclic motif prevalent in pharmaceuticals.[3] The reaction involves a condensation between the anthranilate and a compound containing an α-methylene ketone or aldehyde, followed by cyclization and dehydration.

Caption: Generalized Friedländer synthesis of quinolines.

Pillar 2: Precursor to Benzamides and Other Amine Derivatives

The amino group is readily acylated to form amides or reacted to produce sulfonamides and ureas. These functional groups are ubiquitous in drug discovery as they can act as key hydrogen bond donors and acceptors, influencing molecular recognition and pharmacokinetic properties. The related compound, 2-amino-4,6-dimethoxybenzamide, has been identified as a key intermediate in the synthesis of agents for treating allergic reactions and cardiovascular diseases.[4][5]

Detailed Protocol: Acylation of this compound

This protocol details a standard Schotten-Baumann acylation, a robust method for forming amides.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (or another acyl chloride) (1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A non-nucleophilic base like Triethylamine (TEA) or Pyridine (1.2 eq)

Procedure:

-

Dissolution: Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add the base (e.g., Triethylamine) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: This is a highly exothermic reaction. Cooling controls the reaction rate, prevents the formation of side products, and improves the overall yield and purity.

-

Acyl Chloride Addition: Add the acyl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis shows complete consumption of the starting amine.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the excess acyl chloride and the hydrochloride salt of the base.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or EtOAc.

-

Wash the combined organic layers sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The resulting product, a methyl 2-(acylamino)-4,6-dimethoxybenzoate, can be purified by recrystallization or column chromatography.

Conclusion: A Strategic Asset in Synthetic Design

This compound represents a strategic, though underutilized, intermediate for synthetic chemists. Its unique substitution pattern provides a scaffold that can be readily transformed into complex heterocyclic systems and other derivatized molecules of high value in pharmaceutical and materials research. The protocols and logical frameworks presented in this guide offer a robust starting point for leveraging this compound's full potential, enabling researchers to build novel molecular entities with precision and confidence.

References

-

Quick Company. (2006). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Available at: [Link]

-

Ullah, Z. et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). BR112015008171B1 - processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.

-

Zhang, M. et al. (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

Eureka. (2014). Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine. Available at: [Link]

-

MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

- Google Patents. (n.d.). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.

-

ResearchGate. (2018). Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 379228-26-9|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BR112015008171B1 - processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]

- 5. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]

Navigating the Isomeric Maze: A Technical Guide to Sourcing Methyl 2-amino-dimethoxybenzoates for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The procurement of specialized chemical building blocks is a critical, yet often challenging, step in the drug discovery and development pipeline. This guide provides an in-depth analysis of the commercial availability and sourcing strategies for "Methyl 2-amino-4,6-dimethoxybenzoate." Our investigation reveals that this specific isomer is not a readily available, off-the-shelf chemical. Instead, the market is dominated by its isomer, Methyl 2-amino-4,5-dimethoxybenzoate . This guide elucidates the synthetic rationale behind this commercial disparity, offers a clear procurement strategy for the target 4,6-isomer via custom synthesis, and provides a comprehensive technical overview of the widely available 4,5-isomer, empowering researchers to make informed decisions for their projects.

The Sourcing Challenge: The Case of the Elusive 4,6-Isomer

A thorough search of the current chemical supplier landscape reveals a critical distinction for researchers seeking dimethoxylated aminobenzoate scaffolds: This compound (CAS 379228-26-9) is not a catalog item. In contrast, its positional isomer, Methyl 2-amino-4,5-dimethoxybenzoate (CAS 26759-46-6) , is widely stocked and commercially available.

This discrepancy is not an anomaly but is rooted in the fundamental principles of synthetic accessibility. The substitution pattern on the benzene ring dictates the complexity and efficiency of the manufacturing process.

The Synthetic Rationale: Why Availability Differs

The commercial prevalence of the 4,5-isomer is due to a more straightforward and established synthetic route. It is commonly prepared from a commercially available nitro-precursor, methyl 4,5-dimethoxy-2-nitrobenzoate. The final step is a standard and typically high-yielding reduction of the nitro group to an amine, often using catalysts like palladium on carbon (Pd/C) with hydrogen.[1]

In contrast, the synthesis of the 4,6-isomer is significantly more complex. A plausible route, as extrapolated from the synthesis of the corresponding benzamide, starts with 3,5-dimethoxyaniline.[2] This multi-step process involves:

-

Protection: The aniline group must be protected (e.g., as a trifluoroacetanilide) to direct subsequent reactions.

-

Directed Halogenation: Introduction of a halogen at a specific position.

-

Cyanation: Introduction of a nitrile group, which is a precursor to the carboxylic acid methyl ester.

-

Deprotection and Hydrolysis/Esterification: Removal of the protecting group and conversion of the nitrile to the final methyl ester.

This route involves more synthetic steps, potentially lower overall yields, and more complex purifications, making it less economically viable for large-scale production and stocking as a catalog chemical. The difficulty in synthesizing highly substituted benzene rings, particularly those with a 1,2,3,4-tetrasubstituted pattern, is a known challenge in organic chemistry.[3]

Procurement Strategy for this compound

For research and development programs requiring the specific 4,6-isomer, the primary route of acquisition is through custom chemical synthesis . This involves contracting a specialized company to produce the compound on a fee-for-service basis.

Selecting a Custom Synthesis Partner

Numerous contract research organizations (CROs) and specialized chemical companies offer custom synthesis services. When selecting a partner, consider the following:

-

Expertise: Look for companies with demonstrated experience in multi-step synthesis and the preparation of complex aromatic compounds.

-

Scale: Ensure the company can produce the required quantity, from milligrams for initial screening to kilograms for later-stage development.

-

Quality Control: The provider must have robust analytical capabilities (e.g., NMR, LC-MS, HPLC) to confirm the structure and purity of the final compound and provide a comprehensive Certificate of Analysis (CoA).

-

Communication and Project Management: A clear point of contact and regular progress updates are crucial for a successful collaboration.

Workflow for Procuring a Custom-Synthesized Chemical

Caption: Procurement workflow for the custom synthesis of this compound.

Technical Guide: Methyl 2-amino-4,5-dimethoxybenzoate (CAS 26759-46-6)

Given its ready availability, Methyl 2-amino-4,5-dimethoxybenzoate serves as a key starting material and structural analogue. The following sections provide a detailed technical overview of this compound.

Commercial Availability & Key Suppliers

This compound is widely available from a range of global suppliers, catering to both research and bulk quantity needs.

| Supplier Category | Representative Companies | Scale |

| Major Global Distributors | Thermo Fisher Scientific, Sigma-Aldrich (Merck), TCI Chemicals | Research (g to kg) |

| Specialty Chemical Producers | Accela Chembio, Matrix Fine Chemicals | Research & Bulk |

| Supplier Marketplaces | ChemicalBook, Chemsrc | Connects multiple suppliers |

Note: This table is representative and not exhaustive. Researchers should obtain quotes from multiple suppliers.

Procurement Workflow for an Off-the-Shelf Chemical

Caption: Standard procurement workflow for the commercially available Methyl 2-amino-4,5-dimethoxybenzoate.

Technical Specifications

Vendors typically supply this compound with a purity of ≥98%. It is essential to review the supplier's specification sheet and, if necessary, request a lot-specific Certificate of Analysis to ensure it meets the requirements of your experiment.

| Property | Typical Specification |

| CAS Number | 26759-46-6 |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.22 g/mol |

| Appearance | White to light yellow or pale brown crystalline powder.[4][5] |

| Purity (Typical) | ≥98% (often determined by GC or Nonaqueous Titration).[4][6] |

| Melting Point | 125-131 °C.[4] |

| Synonyms | Methyl 4,5-dimethoxyanthranilate, Methyl 6-aminoveratrate.[6] |

Quality Control & Analytical Protocols

The identity and purity of Methyl 2-amino-4,5-dimethoxybenzoate are typically confirmed using a combination of standard analytical techniques.

-

Gas Chromatography (GC): Used to assess the purity of the compound by separating it from any volatile impurities or residual starting materials. A high-purity sample will show a single major peak.

-

Nonaqueous Acid-Base Titration: A quantitative method to determine the assay (purity) of the basic amine functionality.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Confirms the chemical structure by showing the characteristic shifts and integrations for the protons on the aromatic ring, the methoxy groups, the amine, and the methyl ester.

-

Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Safety & Handling

As with any chemical reagent, proper safety precautions must be observed. This information is derived from typical Safety Data Sheets (SDS).

| Hazard Category | GHS Hazard Statements | Precautionary Statements |

| Irritation | H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] | P264: Wash skin thoroughly after handling.[6][7] P280: Wear protective gloves/eye protection/face protection.[6][7] P302+P352: IF ON SKIN: Wash with plenty of water.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Respiratory | H335: May cause respiratory irritation.[7][8] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |

Storage: Store in a cool, dark, and dry place.[6] The compound may be light-sensitive.

Conclusion

While This compound is a synthetically challenging and commercially unavailable compound, a clear path to its procurement exists through custom synthesis. Understanding the synthetic rationale for its scarcity empowers researchers to plan their projects effectively. For applications where isomeric substitution is flexible, or for comparative studies, the widely available and well-characterized Methyl 2-amino-4,5-dimethoxybenzoate offers a robust and economical alternative. This guide provides the necessary technical information and strategic insights for drug development professionals to confidently navigate the sourcing of these important chemical scaffolds.

References

- Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.

-

Methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. iChemical. [Link]

-

methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. iChemical. [Link]

Sources

- 1. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. CN107473975A - A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6 - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

"Methyl 2-amino-4,6-dimethoxybenzoate" safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of Methyl 2-amino-4,6-dimethoxybenzoate

Introduction: A Proactive Approach to Chemical Safety

This compound (CAS No. 379228-26-9) is a substituted aromatic amine and ester, a class of molecules frequently utilized as building blocks in synthetic organic chemistry and drug discovery.[1] Given its functional groups, it is prudent to handle this compound with a comprehensive understanding of its potential hazards and the necessary precautions to mitigate risk.

This guide moves beyond a simple recitation of safety data sheet (SDS) points. It is designed to provide researchers with the causal reasoning behind safety protocols, fostering an environment of proactive risk assessment and management. As specific toxicological and hazard data for this exact compound are limited, this guide synthesizes information from available documentation for the target molecule and its structural isomers, a standard practice in risk assessment for novel or less-characterized substances. The core principle is to treat the compound with the caution afforded to its potentially most hazardous analogues.

Section 1: Hazard Identification and Risk Profile

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. While a comprehensive, manufacturer-verified Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar isomers, such as Methyl 2-amino-4,5-dimethoxybenzoate, provide a predictive framework for its hazard profile. The primary anticipated risks are irritation to the skin and eyes.[2][3]

| Hazard Class | Hazard Category | GHS Hazard Statement | Rationale & Implication for Researchers |

| Skin Corrosion/Irritation | Category 2 (Predicted) | H315: Causes skin irritation.[2][3] | Direct contact with the solid or solutions can cause redness, itching, or inflammation. This necessitates the use of appropriate gloves and a lab coat to prevent dermal exposure. |

| Serious Eye Damage/Irritation | Category 2A (Predicted) | H319: Causes serious eye irritation.[2][3] | The compound, particularly as a fine powder, can cause significant discomfort, redness, and potential damage upon contact with the eyes. This underscores the mandatory use of safety glasses or goggles. |

| Aquatic Hazard (Acute) | Category 3 (Predicted) | H402: Harmful to aquatic life. | Based on data for related compounds, accidental release into drains or waterways should be strictly avoided. All waste must be disposed of as hazardous chemical waste. |

Disclaimer: The GHS classifications are based on data for structural isomers and should be treated as a precautionary guideline. All laboratory work should be preceded by a formal risk assessment.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and PPE—is a cornerstone of laboratory safety. For handling this compound, the focus lies on robust engineering controls and diligent use of PPE.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

-

Ventilation: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to prevent the inhalation of fine particulates.[2][4] When working with solutions, a fume hood is also essential to control vapor exposure.

-

Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed, within a 10-second travel distance from the workstation.[5]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls but is essential for protecting against accidental splashes, spills, or unforeseen exposures. The following workflow guides the selection of appropriate PPE.

Caption: Decision workflow for responding to a chemical spill.

-

Spill Containment: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent environmental contamination. [6][4]Collect the spilled material using a liquid-absorbent material (for solutions) or by carefully sweeping up the solid (for powders) and place it in a suitable, closed container for disposal. [4]* Fire-Fighting:

-

Suitable Extinguishers: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. [4] * Specific Hazards: Combustible. Thermal decomposition may produce hazardous combustion gases like carbon oxides. [7][8] * Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [4]

-

Section 5: Physicochemical and Toxicological Data

A summary of known properties is essential for planning experiments and understanding the compound's behavior.

| Property | Value | Source |

| CAS Number | 379228-26-9 | [1] |

| Molecular Formula | C10H13NO4 | [1][4] |

| Molecular Weight | 211.21 g/mol | [1][4] |

| Appearance | White to light yellow/orange powder or crystal (based on isomers) | [9] |

| pKa (Predicted) | 1.75 ± 0.10 | [1] |

| Melting Point | 128-133 °C (for 4,5-isomer; data for 4,6- not available) | [10] |

-

Toxicological Profile: Specific toxicological studies on this compound are not readily available. No components of similar products are listed as carcinogens by IARC or NTP. However, it is important to note that some substituted anilines and aromatic amines as a class have shown carcinogenic potential in experimental animals, which reinforces the need for stringent handling procedures to minimize exposure. [11]* Ecological Profile: Specific ecotoxicity data is unavailable. [12]Based on related compounds, it is classified as harmful to aquatic life, and discharge into the environment must be avoided.

Conclusion

The safe and effective use of this compound in a research setting hinges on a proactive and informed approach to safety. By recognizing its potential as a skin and eye irritant, utilizing appropriate engineering controls and personal protective equipment, and adhering to strict protocols for handling and emergencies, researchers can confidently work with this compound while ensuring their personal safety and protecting the environment. Always supplement this guide with a thorough, experiment-specific risk assessment.

References

-

iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Retrieved from [Link]

-

RIFM. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

Chemsrc. (2025). Methyl 2-amino-4,5-dimethoxybenzoate | CAS#:26759-46-6. Retrieved from [Link]

-

OEHHA. (1998). Evidence on the Carcinogenicity of 4-Amino-2-Nitrophenol. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Methyl 2-Amino-4,5-dimethoxybenzoate | 26759-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.se [fishersci.se]

- 9. Methyl 2-Amino-4,5-dimethoxybenzoate | CymitQuimica [cymitquimica.com]

- 10. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6 - iChemical [ichemical.com]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-4,6-dimethoxybenzoate

For correspondence:

Abstract

Methyl 2-amino-4,6-dimethoxybenzoate is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.[1][2] This document provides a comprehensive guide for its synthesis, intended for researchers, scientists, and professionals in drug development. The protocol detailed herein is based on the esterification of 2-amino-4,6-dimethoxybenzoic acid. This guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability. All procedures have been designed to be self-validating, and key claims are supported by authoritative sources.

Introduction

The structural motif of an aniline substituted with methoxy and carboxylate groups, as found in this compound, is a key pharmacophore in various therapeutic agents. Its synthesis is therefore of significant interest. The primary route to this compound involves the esterification of the corresponding carboxylic acid, 2-amino-4,6-dimethoxybenzoic acid. This process, while seemingly straightforward, requires careful control of reaction conditions to achieve high yields and purity.

The esterification is typically carried out using a Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3] The choice of alcohol (methanol in this case) and catalyst are critical variables that influence the reaction rate and equilibrium position. Le Châtelier's principle is a key consideration in driving the reaction towards the product.[3]

Experimental Protocol: Fischer-Speier Esterification of 2-amino-4,6-dimethoxybenzoic acid

This protocol outlines the synthesis of this compound from 2-amino-4,6-dimethoxybenzoic acid and methanol, using concentrated sulfuric acid as a catalyst.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-amino-4,6-dimethoxybenzoic acid | C₉H₁₁NO₄ | 197.19[4] | 1.0 eq | Starting material |

| Anhydrous Methanol | CH₃OH | 32.04 | 10-20 eq | Reagent and solvent |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 1.1-1.5 eq | Catalyst |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For neutralization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |

Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-4,6-dimethoxybenzoic acid (1.0 eq) in a significant excess of anhydrous methanol (10-20 eq).[5] The large excess of methanol serves both as a reactant and a solvent, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester.[3]

-

Catalyst Addition: While stirring the solution, cool the flask in an ice bath. Slowly and dropwise, add concentrated sulfuric acid (1.1-1.5 eq).[5] The addition should be performed cautiously as the reaction is exothermic. A precipitate of the amine salt may form initially but will redissolve as the reaction mixture is heated.[5]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) for 2-4 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.[5]

-

Neutralization and Extraction: Transfer the aqueous mixture to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid. Be cautious as this will produce carbon dioxide gas.[5] Continue adding the bicarbonate solution until the gas evolution ceases and the pH is basic. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel, eluting with a suitable solvent system such as a gradient of ethyl acetate in hexanes, if necessary.[5]

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Discussion of an Alternative Synthetic Route

Catalytic Hydrogenation of Methyl 4,6-dimethoxy-2-nitrobenzoate

This protocol outlines the reduction of a nitro-group to an amine using catalytic hydrogenation.

-

Reaction Setup: In a hydrogenation vessel, dissolve Methyl 4,6-dimethoxy-2-nitrobenzoate (1.0 eq) in a suitable solvent like methanol or ethyl acetate.[6][8]

-

Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on carbon (Pd/C) to the solution.[6][8]

-

Hydrogenation: Seal the vessel, purge with an inert gas, and then introduce hydrogen gas (typically via a balloon or by pressurizing the vessel).[8]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-12 hours and can be monitored by TLC or LC-MS.[5][8]

-

Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[5][8]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.[5] Further purification can be achieved through recrystallization or column chromatography.

Logical Flow of Synthetic Strategy

Caption: Decision tree for the synthesis of this compound.

Safety and Handling Precautions

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

-

Anhydrous methanol is flammable and toxic. All handling should be done in a well-ventilated area, away from ignition sources.

-

The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup if not properly vented.[5]

-

When performing catalytic hydrogenation, ensure the system is properly set up and purged to avoid the risk of explosion.

Conclusion

References

- Tylon Pharma Limited. (2024, July 24). All about the 2-amino-4,6-dimethoxybenzoic acid.

- Benchchem. (2025). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.

- Google Patents. (n.d.). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.

- Benchchem. (2025). Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery.